N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

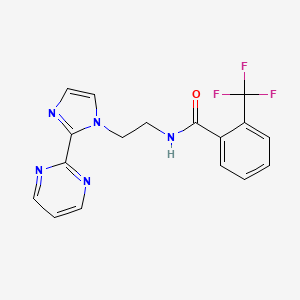

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring:

- A 2-(trifluoromethyl)benzamide core, which enhances metabolic stability and lipophilicity.

- An ethyl linker connecting the benzamide to a 1H-imidazole ring.

- A pyrimidin-2-yl substituent on the imidazole, contributing to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-2-1-4-12(13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-3-7-22-14/h1-8,10H,9,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSKKERIRMXYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Functional Group Analysis

- Trifluoromethyl (CF₃): Present in the target compound and Ponatinib derivatives, CF₃ improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3d) .

- Pyrimidine vs. Benzimidazole: The target’s pyrimidine moiety may offer stronger hydrogen-bonding interactions than benzimidazole-based compounds (), which rely on intercalation .

Binding Affinity and Docking Studies

- highlights docking studies where imidazole-triazole analogs (e.g., 9c) bind to active sites via π-π interactions. The target compound’s pyrimidine may similarly engage with kinase ATP pockets .

- identifies Compound 129 as a SARS-CoV-2 inhibitor, suggesting the target’s imidazole-pyrimidine scaffold could be repurposed for antiviral applications .

Solubility and Pharmacokinetics

- The trifluoromethyl group in the target compound likely improves lipophilicity compared to ureido-substituted analogs (e.g., 3d) but may reduce aqueous solubility relative to amine-containing derivatives () .

- demonstrates that trifluoromethylbenzamide derivatives (e.g., Step C) are synthesized efficiently via acetylation, supporting scalable production of the target compound .

Q & A

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents like DMF enhance solubility of intermediates .

- Catalyst Use : Palladium catalysts improve coupling efficiency in heterocycle synthesis .

- Yield Monitoring : Analytical techniques like HPLC (>95% purity threshold) ensure reproducibility .

Advanced: How can researchers resolve discrepancies in reported biological activities of similar benzamide derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for CYP24A1 inhibition studies) and control concentrations (e.g., 1–10 µM) .

- Structural Comparisons : Analyze substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding using X-ray crystallography or docking studies .

- Data Normalization : Report activity as IC₅₀ values relative to positive controls (e.g., ketoconazole for CYP24A1) .

Basic: What analytical techniques are essential for confirming molecular structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the imidazole-pyrimidine core and benzamide linkage .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) and detects byproducts .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for pharmacokinetic optimization?

Methodological Answer:

- Substituent Variation : Replace the trifluoromethyl group with halogens or electron-withdrawing groups to modulate lipophilicity and metabolic stability .

- Computational Modeling : Density Functional Theory (DFT) calculates frontier orbitals to predict reactivity and binding .

- In Vitro ADME Profiling : Assess permeability (Caco-2 assays) and cytochrome P450 inhibition to refine bioavailability .

Basic: How can solubility and stability challenges during in vitro assays be mitigated?

Methodological Answer:

- Solvent Systems : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .

- Surfactant Addition : Polysorbate-80 (0.01%) enhances aqueous solubility .

- Stability Studies : Monitor compound integrity via LC-MS under assay conditions (pH 7.4, 37°C) for 24 hours .

Advanced: What computational methods predict binding affinity with targets like CYP24A1?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions between the benzamide’s trifluoromethyl group and hydrophobic enzyme pockets .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to identify key residue interactions (e.g., His190 in CYP24A1) .

- Free Energy Calculations : MM-GBSA estimates binding free energy (ΔG) to rank derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.